molecular formula C21H21N3O4 B4333698 methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4333698
M. Wt: 379.4 g/mol
InChI Key: YBAGWUQYTCJBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position, a methyl group at the 2-position, and a methyl ester at the 3-position.

Synthetic routes typically involve condensation reactions between substituted aldehydes, 2-aminobenzimidazole derivatives, and β-keto esters in polar solvents like DMF. Characterization is achieved via spectroscopic methods (IR, NMR, mass spectrometry) .

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-12-18(20(25)28-4)19(13-9-10-16(26-2)17(11-13)27-3)24-15-8-6-5-7-14(15)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAGWUQYTCJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol. Its structure features a pyrimidine and benzimidazole core, which are common in pharmacologically active compounds. The presence of methoxy groups enhances its lipophilicity, potentially influencing its solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various bacterial strains. For instance, derivatives of benzimidazole compounds have demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL against resistant strains such as MRSA .
  • Antifungal and Antiviral Activity : The compound has also been investigated for its antifungal and antiviral properties. It may inhibit specific enzymes or receptors involved in cellular proliferation and other biological pathways.
  • Antitumor Effects : Some studies suggest that this compound exhibits cytotoxic effects on cancer cells. For example, similar benzimidazole derivatives have shown significant antitumor activity with low toxicity levels in vivo .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways or cellular signaling processes, thereby modulating their activity and influencing cell growth dynamics.
  • DNA Interaction : Some benzimidazole derivatives have been shown to induce DNA damage in cancer cells through the development of double-strand breaks, which can lead to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA (MIC < 0.39 µg/mL)
AntifungalInhibitory effects on various fungal strains
AntitumorCytotoxicity observed in cancer cell lines

Case Study: Antitumor Activity

In a study examining the antitumor effects of benzimidazole derivatives similar to this compound, researchers found that these compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The study reported an IC50 value below 1 µM, indicating potent antitumor activity with minimal toxicity to normal cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Experimental)
Target Compound 3,4-Dimethoxyphenyl Methyl C₂₂H₂₁N₃O₅ 407.42 Data not explicitly reported
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-...* 2,3,4-Trimethoxyphenyl Ethyl C₂₃H₂₅N₃O₅ 423.46 Density: 1.29 g/cm³; B.P.: 544.5°C; pKa: 5.00
Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-... 2,4-Dimethoxyphenyl Methyl C₂₁H₂₁N₃O₄ 379.41 Available in mg quantities (screening studies)
Ethyl 4-(4-pyridinyl)-2-methyl-... 4-Pyridinyl Ethyl C₂₀H₁₈N₄O₂ 346.39 CAS RN: 727405-62-1
Propan-2-yl 4-(furan-2-yl)-2-methyl-... (ISAM-140) Furan-2-yl Isopropyl C₁₉H₁₉N₃O₃ 337.37 A2B adenosine receptor antagonist
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-... 4-Nitrophenyl Ethyl C₂₁H₁₆F₃N₅O₄ 459.38 Crystallographic data reported

*Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Key Observations:

Analogs with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit higher molecular weights and altered polarities. Trimethoxy-substituted derivatives (e.g., ) show increased molecular weight and density compared to dimethoxy analogs, likely due to additional methoxy groups.

Ester Group Variability :

  • Methyl esters (target compound, ) generally have lower molecular weights than ethyl or isopropyl esters (e.g., ). This impacts lipophilicity and bioavailability.

Pharmacological Potential: ISAM-140 () demonstrates selective A2B adenosine receptor antagonism, suggesting that furan-containing analogs may have distinct biological profiles. Nitrophenyl and trifluoromethyl substitutions () could enhance metabolic stability but may reduce solubility.

Q & A

Q. What are the optimized synthetic pathways for methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate?

The synthesis typically involves multi-step protocols starting with 2-aminobenzimidazole and substituted carbonyl precursors. Key steps include:

  • Condensation : Reacting 2-aminobenzimidazole with a β-ketoester derivative under acidic conditions (e.g., glacial acetic acid) to form the pyrimidine ring .
  • Substitution : Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or cycloaddition reactions. Microwave-assisted synthesis in dimethylformamide (DMF) can enhance reaction efficiency .
  • Esterification : Final carboxylate ester formation using methyl iodide or methanol under reflux. Purity is improved via column chromatography with ethyl acetate/hexane gradients .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms the dihydropyrimido-benzimidazole core and substituents (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₂H₂₂N₃O₅⁺) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve bond angles and dihedral angles critical for conformational analysis .

Q. What preliminary biological activities have been reported?

Preliminary assays suggest:

  • Anticancer Activity : Moderate inhibition of cancer cell lines (e.g., IC₅₀ ~20–50 μM against MCF-7) via DNA intercalation or topoisomerase inhibition .
  • Antimicrobial Effects : Zone-of-inhibition assays show activity against Gram-positive bacteria (Staphylococcus aureus) at 100 μg/mL .
  • Mechanistic Hypotheses : Interactions with kinase domains or G-protein-coupled receptors are proposed but require validation .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Microwave Irradiation : Reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., NCI-60 panel) to distinguish true activity from assay artifacts .
  • Target Profiling : Use kinase inhibitor libraries or CRISPR screening to identify off-target effects .
  • Physicochemical Analysis : LogP and solubility studies (e.g., shake-flask method) clarify bioavailability discrepancies .

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

  • Substituent Variation : Compare analogs with altered methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to assess steric/electronic effects on activity .
  • Core Modifications : Replace the benzimidazole moiety with indole or quinoline to test scaffold flexibility .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, Schrödinger) to model hydrophobicity and H-bonding interactions .

Q. What advanced techniques elucidate binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories to identify stable binding conformers .
  • Cryo-EM : Resolves ligand-induced conformational changes in large protein complexes (e.g., tubulin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.